molecular formula C11H14O B092886 2'-Ethylpropiophenone CAS No. 16819-79-7

2'-Ethylpropiophenone

Cat. No.: B092886
CAS No.: 16819-79-7
M. Wt: 162.23 g/mol
InChI Key: RESNKGBFZAPADB-UHFFFAOYSA-N
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Description

2'-Ethylpropiophenone is a useful research compound. Its molecular formula is C11H14O and its molecular weight is 162.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Structural Analysis and Computational Studies : Nycz et al. (2011) investigated several cathinones, including compounds structurally related to 1-(2-Ethylphenyl)propan-1-one, using X-ray diffraction and computational methods. They focused on characterizing these substances through various spectroscopic techniques, providing insights into their molecular structures (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).

  • Spectroscopic Characterization and Crystal Structures : Kuś et al. (2016) performed comprehensive chemical characterization of two cathinone derivatives, closely related to 1-(2-Ethylphenyl)propan-1-one, using spectroscopic and crystallographic techniques. Their work is crucial for the identification of these compounds in forensic contexts (Kuś, Kusz, Książek, Pieprzyca, & Rojkiewicz, 2016).

  • Antimicrobial and Antiradical Activity : Čižmáriková et al. (2020) studied a series of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, closely related to 1-(2-Ethylphenyl)propan-1-one, for their antimicrobial and antioxidant properties. Their research provides insights into the biological activities of these compounds (Čižmáriková, Markuliak, Habala, Valentová, & Bilková, 2020).

  • Metabolite Analysis in Designer Drugs : Zaitsu et al. (2009) identified specific metabolites of designer drugs structurally similar to 1-(2-Ethylphenyl)propan-1-one, providing important information for forensic and clinical toxicology (Zaitsu, Katagi, Kamata, Kamata, Shima, Miki, Tsuchihashi, & Mori, 2009).

  • Synthesis and Catalytic Applications : Patankar and Yadav (2017) explored the synthesis of 2-ethyl-1-hexanol and 2-methyl-1-pentanol from aldehydes using a catalytic process involving compounds related to 1-(2-Ethylphenyl)propan-1-one. This research contributes to the development of cost-effective chemical processes (Patankar & Yadav, 2017).

Mechanism of Action

Target of Action

The specific targets can vary widely depending on the chemical structure of the compound and the physiological context .

Mode of Action

For instance, a compound might bind to a specific receptor, triggering a cascade of biochemical reactions . Alternatively, it might inhibit an enzyme, preventing a particular metabolic process from occurring .

Biochemical Pathways

It’s known that similar compounds can influence a variety of biochemical pathways, depending on their specific targets . These could include metabolic pathways, signal transduction pathways, or pathways involved in cell growth and differentiation .

Pharmacokinetics

These properties are crucial for determining the compound’s bioavailability, ie, the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The effects would likely depend on the compound’s specific targets and mode of action . For instance, if the compound inhibits an enzyme involved in a particular metabolic process, the result might be a decrease in the production of certain metabolites .

Action Environment

The action, efficacy, and stability of 2’-Ethylpropiophenone can be influenced by various environmental factors. These might include the pH and temperature of the biological environment, the presence of other molecules that can interact with the compound, and the specific characteristics of the target cells (such as their type, state, and the composition of their cell membranes) .

Properties

IUPAC Name

1-(2-ethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-3-9-7-5-6-8-10(9)11(12)4-2/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RESNKGBFZAPADB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90342683
Record name 2'-Ethylpropiophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16819-79-7
Record name 2'-Ethylpropiophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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